molecular formula C15H18N2O3S B245786 4-butoxy-N-(2-pyridinyl)benzenesulfonamide

4-butoxy-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B245786
M. Wt: 306.4 g/mol
InChI Key: XDFPREFRHKFXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-(2-pyridinyl)benzenesulfonamide, also known as BPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPS is a sulfonamide compound that is structurally similar to other sulfonamide drugs, such as sulfanilamide and sulfadiazine. However, BPS has unique properties that make it a promising candidate for use in various scientific studies.

Mechanism of Action

4-butoxy-N-(2-pyridinyl)benzenesulfonamide works by binding to the active site of carbonic anhydrase enzymes and inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes. 4-butoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit the activity of certain carbonic anhydrase isoforms, making it a valuable tool for studying the role of these enzymes in different physiological processes.
Biochemical and Physiological Effects:
4-butoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the specific isoform of carbonic anhydrase that it inhibits. For example, 4-butoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase II, which is involved in acid-base balance and bone resorption. Inhibition of this isoform by 4-butoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to decrease the resorption of bone tissue, making it a potential treatment for osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-butoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its selective inhibition of certain carbonic anhydrase isoforms. This allows researchers to study the specific role of these enzymes in different physiological processes. However, one limitation of using 4-butoxy-N-(2-pyridinyl)benzenesulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-butoxy-N-(2-pyridinyl)benzenesulfonamide. One potential area of study is the role of carbonic anhydrase enzymes in cancer progression. Carbonic anhydrases have been shown to play a role in tumor growth and metastasis, and 4-butoxy-N-(2-pyridinyl)benzenesulfonamide may be a valuable tool for studying this process. Additionally, 4-butoxy-N-(2-pyridinyl)benzenesulfonamide may have potential applications in the treatment of other diseases, such as glaucoma and epilepsy, which involve the dysregulation of carbonic anhydrase activity. Further research is needed to fully explore the potential applications of 4-butoxy-N-(2-pyridinyl)benzenesulfonamide in these areas.

Synthesis Methods

4-butoxy-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonamide with butyl lithium and 2-pyridinecarboxaldehyde. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-butoxy-N-(2-pyridinyl)benzenesulfonamide has been used in various research studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. 4-butoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit the activity of certain carbonic anhydrase isoforms, making it a valuable tool for studying the role of these enzymes in different physiological processes.

properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

4-butoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H18N2O3S/c1-2-3-12-20-13-7-9-14(10-8-13)21(18,19)17-15-6-4-5-11-16-15/h4-11H,2-3,12H2,1H3,(H,16,17)

InChI Key

XDFPREFRHKFXHL-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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